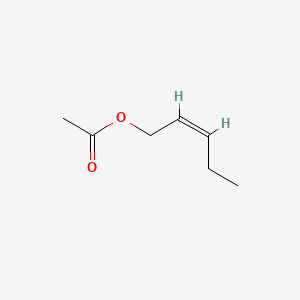

(Z)-Pent-2-en-1-yl acetate

Description

Contextualization within Volatile Organic Compounds (VOCs) Research

(Z)-Pent-2-en-1-yl acetate (B1210297) is classified as a biogenic volatile organic compound (BVOC), a large and diverse group of carbon-based chemicals released by living organisms. mdpi.com These compounds are known for their low molecular weight, high vapor pressure, and participation in atmospheric chemistry and inter-species communication. mdpi.com

Specifically, (Z)-Pent-2-en-1-yl acetate is a component of the "green leaf volatiles" (GLVs), a subgroup of BVOCs released by plants upon tissue damage. wisdomlib.org GLVs, including this acetate, play a crucial role in plant defense mechanisms, such as repelling herbivores and attracting their natural predators. researchgate.net Research in this area investigates how these compounds mediate complex ecological interactions and their potential applications in sustainable agriculture.

Historical Perspective on its Significance in Natural Product Chemistry

The study of (Z)-Pent-2-en-1-yl acetate is rooted in the broader field of natural product chemistry, which focuses on chemical compounds derived from natural sources. thegoodscentscompany.com Historically, research has involved its isolation and identification from various plant species, contributing to the understanding of plant biochemistry and chemosystematics.

Its presence has been identified in the floral headspace of various plants, where it contributes to the characteristic scent profile that attracts pollinators. researchgate.net Early investigations into such natural products laid the groundwork for understanding their biosynthetic pathways and ecological functions. The identification of (Z)-Pent-2-en-1-yl acetate and related compounds in numerous plant families has been pivotal in mapping the distribution and evolution of these volatile compounds in the plant kingdom.

Overview of Current Academic Research Paradigms and Directions

Contemporary research on (Z)-Pent-2-en-1-yl acetate is multifaceted, spanning organic synthesis, chemical ecology, and materials science.

In the realm of organic synthesis, chemists are developing efficient and stereoselective methods for its production. For instance, palladium-promoted reactions of (Z)-pent-2-en-4-yn-1-yl alkanoates have been explored to synthesize furan (B31954) derivatives, showcasing the compound's utility as a synthetic intermediate. researchgate.net Other synthetic strategies involve the Wacker-type oxidation of internal alkenes. nih.gov

In chemical ecology, researchers are investigating its role in mediating interactions between plants, insects, and other microorganisms. Studies have shown that specific volatile blends containing (Z)-Pent-2-en-1-yl acetate can influence the behavior of insects, opening avenues for the development of novel pest management strategies.

Furthermore, its physical and chemical properties are of interest in various applications. The compound's reactivity and potential for polymerization are being explored in the context of creating new materials.

Table 1: Physical and Chemical Properties of (Z)-Pent-2-en-1-yl Acetate

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 150.7°C at 760 mmHg |

| Flash Point | 59.5°C |

| Density | 0.907 g/cm³ |

| Vapor Pressure | 3.79 mmHg at 25°C |

| Solubility | Soluble in alcohol; slightly soluble in water (1439 mg/L at 25°C) |

| Data sourced from thegoodscentscompany.comflavscents.comlookchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-pent-2-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGJTPQHVFOGPN-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014927 | |

| Record name | (Z)-Pent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42125-10-0 | |

| Record name | 2-Penten-1-ol, 1-acetate, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42125-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-ol, 1-acetate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Penten-1-ol, 1-acetate, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Pent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-pent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of Z Pent 2 En 1 Yl Acetate

Biogenic Origin and Isolation from Biological Systems

(Z)-Pent-2-en-1-yl acetate (B1210297) is a naturally occurring ester found in a variety of organisms. Its presence has been documented across the plant and animal kingdoms, as well as in microorganisms.

Identification in Plant Kingdom (e.g., Fruits, Flowers)

This volatile compound contributes to the characteristic aroma of several fruits and flowers. Research has identified (Z)-pent-2-en-1-yl acetate as a component of the complex scent profiles of various plants. For instance, it has been detected in the floral scents of certain night-blooming Araceae, which rely on these volatile organic compounds to attract their specific beetle pollinators. d-nb.info In a study of night-blooming plants pollinated by cyclocephaline scarab beetles, (Z)-3-methylene-2-(pent-2-en-1-yl)cyclopentyl acetate, a related compound, was identified, highlighting the role of such derivatives in plant-pollinator interactions. d-nb.info

The compound is also found in virgin olive oil, where its concentration can be influenced by factors such as olive fruit fly infestation. mdpi.com The table below summarizes the presence of (Z)-pent-2-en-1-yl acetate and related compounds in different plant sources.

| Plant Source | Compound | Role/Observation |

| Night-blooming Araceae | (Z)-3-methylene-2-(pent-2-en-1-yl)cyclopentyl acetate | Floral scent component for attracting pollinators. d-nb.info |

| Virgin Olive Oil | (Z)-pent-2-en-1-ol, (Z)-pent-2-enal | Volatile compounds whose concentrations are altered by olive fruit fly infestation. mdpi.com |

Occurrence in Fungi and Other Microorganisms

(Z)-Pent-2-en-1-yl acetate and its derivatives have been identified as metabolites produced by various fungi. peerj.com Fungi are known to produce a wide array of volatile organic compounds (VOCs), which can play roles in communication, defense, and interactions with other organisms. uliege.bemdpi.com For example, some fungal VOCs have been shown to have antifungal properties or to influence the growth of other microorganisms. biotechrep.irbsmiab.org While the specific roles of (Z)-pent-2-en-1-yl acetate in many fungal species are still under investigation, its presence points to its involvement in the complex chemical ecology of these organisms. Jasmonic acid and its derivatives, which are structurally related to (Z)-pent-2-en-1-yl acetate, are known to be produced by fungi and play a role in plant-fungus interactions. peerj.comrsc.org

Presence in Insect Secretions and Exudates

In the insect world, certain acetate esters function as pheromones, which are chemical signals used for communication between individuals of the same species. jaydevchemicals.comjaydevchemicals.com These pheromones can influence behaviors such as mating and aggregation. google.com While direct evidence for (Z)-pent-2-en-1-yl acetate as a pheromone is not extensively documented, its structural similarity to known insect pheromones suggests a potential role in insect communication. For instance, (Z)-4-decen-1-yl acetate and (Z)-5-decen-1-yl acetate are known pheromones for the lesser date moth and the pine cosmet, respectively. jaydevchemicals.com

Elucidation of Biosynthetic Pathways

The biosynthesis of (Z)-pent-2-en-1-yl acetate is closely linked to fatty acid metabolism, particularly the octadecanoid pathway. ebi.ac.uknaturalproducts.net This pathway is a key metabolic route in plants for the production of a variety of signaling molecules and defense compounds.

Precursor Compounds and Enzymatic Transformations

The synthesis of (Z)-pent-2-en-1-yl acetate involves the transformation of precursor compounds through a series of enzymatic reactions. The direct precursor to the acetate ester is the corresponding alcohol, (Z)-pent-2-en-1-ol. lookchem.comthegoodscentscompany.com This alcohol is then acetylated in an enzymatic reaction to form the final product. Lipases are a class of enzymes that can catalyze this type of acetylation reaction. mdpi.com

The formation of the five-carbon backbone of (Z)-pent-2-en-1-ol originates from longer-chain fatty acids. The biosynthesis of jasmonates, which share a similar pentenyl cyclopentanone (B42830) structure, begins with linolenic acid. rsc.orgebi.ac.uk

Involvement of the Octadecanoid Pathway and Related Metabolic Routes

The octadecanoid pathway is the primary route for the biosynthesis of jasmonic acid and related compounds in plants. rsc.orgebi.ac.uk This pathway starts with the 18-carbon fatty acid, linolenic acid. ebi.ac.uk Through a series of enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), the fatty acid is converted into 12-oxophytodienoic acid (OPDA). rsc.org Subsequent reduction and beta-oxidation steps lead to the formation of jasmonic acid. rsc.org

The C5 side chain, (Z)-pent-2-enyl, found in (Z)-pent-2-en-1-yl acetate and related jasmonates, is derived from the initial fatty acid precursor. mimedb.org The specific enzymatic reactions that cleave the longer fatty acid chain to produce the C5 alcohol precursor for (Z)-pent-2-en-1-yl acetate are part of the broader fatty acid degradation pathways. naturalproducts.netnaturalproducts.net The enzymes involved in these transformations include those that catalyze oxidation, hydration, and cleavage of the carbon chain. rsc.org

Stereochemical Control and Regiospecificity in Biosynthesis

The biosynthesis of (Z)-pent-2-en-1-yl acetate, a C5-green leaf volatile (GLV), is a multi-step enzymatic process where the control of molecular geometry (stereochemistry) and the specific location of chemical modifications (regiospecificity) are critical. These aspects are governed by the high specificity of the enzymes involved in the lipoxygenase (LOX) pathway.

Stereochemical Control: Formation of the (Z)-Double Bond

The characteristic (Z) or cis configuration of the double bond between the second and third carbon atoms in (Z)-pent-2-en-1-yl acetate is established early in its biosynthetic pathway. The process begins with polyunsaturated fatty acids, such as linolenic acid, which are retrieved from plant membranes upon tissue damage.

Initiation by Lipoxygenase (LOX): The first key enzyme, a 13-lipoxygenase, catalyzes the dioxygenation of linolenic acid to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This reaction is highly stereospecific. Research on tomato has identified a specific 13-LOX, TomloxC, as essential for the production of both C5 and C6 volatiles nih.gov.

Formation of the C5 Aldehyde Precursor: Unlike C6 GLVs, whose formation relies on the cleavage of 13-HPOT by a hydroperoxide lyase (HPL), the synthesis of C5 volatiles follows a distinct, though less characterized, route. Evidence suggests this pathway is LOX-dependent but HPL-independent nih.gov. One proposed mechanism involves the cleavage of the fatty acid hydroperoxide by LOX itself, where the resulting alkoxy radicals undergo rearrangement to form C5 volatile compounds nih.gov. This cleavage and rearrangement process is responsible for generating the five-carbon backbone and establishing the double bond. The initial aldehyde product is typically in the (Z) configuration, such as (Z)-pent-2-enal mdpi.com. The precise enzymatic control that dictates the formation of a C5 aldehyde over a C6 aldehyde determines the final product structure.

Reduction to Alcohol: The resulting aldehyde, (Z)-pent-2-enal, is then reduced to its corresponding alcohol, (Z)-pent-2-en-1-ol, by an alcohol dehydrogenase (ADH) plos.org. This reduction of the aldehyde to a primary alcohol preserves the (Z) configuration of the double bond.

The initial enzymatic steps are crucial for establishing the (Z) stereochemistry, which is maintained throughout the subsequent reactions leading to the final acetate ester.

Regiospecificity in Biosynthesis: Acetylation at the C-1 Position

Regiospecificity in the final step of the pathway is controlled by the action of alcohol acyltransferases (AATs), which belong to the diverse BAHD acyltransferase family annualreviews.org. These enzymes ensure that the acetyl group is attached specifically to the hydroxyl group at the C-1 position of the pentenol precursor.

Enzyme Family and Function: AATs catalyze the transfer of an acyl group, typically from acetyl-coenzyme A (acetyl-CoA), to an alcohol substrate frontiersin.org. This esterification step converts the volatile alcohol into its corresponding acetate ester.

Substrate Specificity: While AATs can often utilize a range of alcohol substrates, demonstrating a degree of promiscuity, they exhibit strict regiospecificity for the position of the hydroxyl group annualreviews.orgfrontiersin.org. Plant AATs preferentially catalyze acetylation at the primary hydroxyl group (C-1) of alcohols like (Z)-pent-2-en-1-ol. This specificity prevents acetylation at other positions, ensuring the correct product is formed. Studies on various AATs confirm a higher efficiency for straight-chain primary alcohols over other types google.com.

Final Product Formation: The AAT enzyme specifically recognizes the C-1 hydroxyl group of (Z)-pent-2-en-1-ol and, using acetyl-CoA as the acetyl donor, catalyzes the formation of an ester linkage. This highly regiospecific reaction yields the final product, (Z)-pent-2-en-1-yl acetate plos.orgfrontiersin.org.

The table below summarizes the key enzymes and their specific roles in controlling the structure of (Z)-pent-2-en-1-yl acetate.

Table 1: Key Enzymes and Their Roles in the Biosynthesis of (Z)-Pent-2-en-1-yl Acetate

| Enzyme | Enzyme Class | Precursor Substrate | Product | Role in Biosynthesis |

| 13-Lipoxygenase (13-LOX) | Oxidoreductase | Linolenic Acid | 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) | Initiates the pathway by stereospecifically adding oxygen to the fatty acid precursor nih.gov. |

| (Uncharacterized) | Lyase/Oxidoreductase | 13-HPOT | (Z)-pent-2-enal | Cleaves the C13-hydroperoxide to form a C5 aldehyde, establishing the (Z)-double bond nih.govnih.gov. |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | (Z)-pent-2-enal | (Z)-pent-2-en-1-ol | Reduces the aldehyde to a primary alcohol while preserving the double bond's stereochemistry plos.org. |

| Alcohol Acetyltransferase (AAT) | Transferase (BAHD family) | (Z)-pent-2-en-1-ol and Acetyl-CoA | (Z)-pent-2-en-1-yl acetate | Exhibits high regiospecificity by catalyzing the transfer of an acetyl group to the C-1 hydroxyl group annualreviews.orgfrontiersin.org. |

Advanced Organic Synthesis and Chemoenzymatic Approaches for Z Pent 2 En 1 Yl Acetate

Chemical Synthesis Methodologies

Chemical synthesis provides a robust toolkit for the construction of (Z)-Pent-2-en-1-yl acetate (B1210297). These methods often focus on the stereoselective formation of the alkene and the subsequent esterification.

Direct esterification of (Z)-pent-2-en-1-ol presents a straightforward approach to the target molecule. However, achieving high regioselectivity and preserving the Z-geometry of the double bond are critical challenges. While various methods exist for the esterification of alcohols, specific protocols tailored to maintain the integrity of Z-allylic alcohols are essential.

The selection of the acetylation agent and catalyst is crucial. Traditional methods using acetic anhydride (B1165640) with a pyridine (B92270) catalyst are common for acetylating alcohols. For sensitive substrates like allylic alcohols, milder conditions may be necessary to prevent isomerization or side reactions. The use of an acyl donor that does not generate strong acids during the reaction can be beneficial.

| Acetylating Agent | Catalyst/Conditions | Key Features |

| Acetic Anhydride | Pyridine | Standard method, but potential for isomerization. |

| Acetyl Chloride | Base (e.g., triethylamine) | Highly reactive, may require low temperatures. |

| Vinyl Acetate | Lipase (B570770) | Enzymatic method, high selectivity (see section 3.2.1). |

Transition metal catalysis offers powerful tools for the stereoselective synthesis of alkenes. While many methods favor the thermodynamically more stable E-isomer, specific catalytic systems have been developed for the synthesis of Z-alkenes. These methods often involve the coupling of smaller fragments, providing a convergent approach to the carbon skeleton of (Z)-Pent-2-en-1-yl acetate.

One strategy involves the use of cobalt-based catalysts in hydrogen atom transfer (HAT) reactions, which can achieve excellent regio- and diastereoselectivity for Z-alkene formation from unactivated C(sp³)–H bonds. Another approach is the nickel-catalyzed difunctionalization of alkynes, which can lead to the formation of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. Although not directly demonstrated for (Z)-Pent-2-en-1-yl acetate, these methodologies represent the forefront of Z-alkene synthesis and could be adapted for this target.

A plausible approach could involve the cobalt-catalyzed hydrosilylation of an appropriate allene (B1206475) to generate a (Z)-allylsilane, which can then be converted to the corresponding alcohol and subsequently acetylated.

The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for the formation of Z-alkenes. mnstate.eduorganic-chemistry.orgwikipedia.org The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. mnstate.eduwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, predominantly yield Z-alkenes when reacted with aldehydes. organic-chemistry.org

For the synthesis of the precursor (Z)-pent-2-en-1-ol, a Wittig reaction between propanal and the ylide derived from (2-hydroxyethyl)triphenylphosphonium salt could be envisioned. However, a more common strategy involves the reaction of an appropriate aldehyde with an alkylphosphonium ylide, followed by functional group manipulation.

A general sequence for the synthesis of (Z)-alkenyl acetates via the Wittig reaction is as follows:

Preparation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an alkyl halide. lumenlearning.com

Generation of the phosphorus ylide by treatment with a strong base. commonorganicchemistry.com

Reaction of the ylide with an aldehyde to form the Z-alkene. wikipedia.org

Acetylation of the resulting alcohol to yield the final product. nih.gov

This strategy has been successfully employed for the synthesis of various (Z)-alkenyl acetates, which are important as insect sex pheromones. nih.gov

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonium Salt) | Base | Resulting Alkene |

| Propanal | (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | (Z)-1-methoxy-pent-2-ene |

| Acetaldehyde | (Propyl)triphenylphosphonium bromide | NaH | (Z)-pent-2-ene |

The resulting alkenes would require further modification to introduce the hydroxymethyl group and subsequent acetylation.

Achieving high purity and yield often necessitates a multi-step synthetic route where each step is optimized. A plausible multi-step synthesis of (Z)-Pent-2-en-1-yl acetate can be designed starting from readily available materials, with a key stereoselective Wittig reaction to establish the Z-double bond. nih.gov

A potential synthetic sequence is outlined below:

Oxidative Cleavage: Start with a readily available long-chain fatty acid like aleuritic acid to obtain key precursors like 7-hydroxyheptanal (B3188561) or 9-oxononanoic acid. nih.gov For a shorter chain like pentenol, a more suitable starting material would be chosen.

Wittig Reaction: A stereoselective Wittig reaction is then performed between an appropriate aldehyde and a phosphorus ylide to construct the (Z)-pentenyl backbone with a terminal functional group amenable to conversion to an alcohol. nih.gov

Reduction: The functional group is then reduced to the primary alcohol, (Z)-pent-2-en-1-ol.

Acetylation: The final step is the acetylation of the alcohol to yield (Z)-Pent-2-en-1-yl acetate.

Modern approaches to multi-step synthesis, such as automated multistep continuous flow synthesis, can significantly improve efficiency, yield, and purity by minimizing manual handling and allowing for precise control over reaction parameters. nih.gov

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts, offering a green and effective route to (Z)-Pent-2-en-1-yl acetate.

Enzymatic acetylation using lipases is a highly effective method for the production of esters under mild conditions. nih.govresearchgate.net This approach is particularly advantageous for the synthesis of fragrance compounds, as it avoids harsh reagents and byproducts. Lipases exhibit high selectivity, which can be crucial for preserving the Z-geometry of the substrate.

The synthesis of isoamyl acetate, a similar fragrance compound, has been extensively studied using lipase-catalyzed esterification. nih.govresearchgate.net Key parameters influencing the reaction include the choice of lipase, solvent, temperature, and substrate molar ratio. nih.govmdpi.com Acetic anhydride can be used as an acyl donor, often leading to higher yields compared to acetic acid. nih.gov

A typical procedure for the lipase-catalyzed synthesis of an alkyl acetate involves:

Dissolving the alcohol (e.g., (Z)-pent-2-en-1-ol) and the acyl donor (e.g., vinyl acetate or acetic anhydride) in a suitable solvent (or in a solvent-free system).

Adding an immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica).

Incubating the mixture with shaking at a controlled temperature (e.g., 40°C).

Monitoring the reaction progress and isolating the product.

Kinetic studies of similar reactions have shown that the process often follows a Ping-Pong Bi-Bi mechanism, with potential inhibition by the acyl donor or the acid byproduct. nih.gov

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Yield (%) |

| Rhizopus sp. | Acetic Acid | Solvent-free | 40 | ~80 (for isoamyl acetate) researchgate.net |

| Rhizomucor miehei | Acetic Anhydride | n-Hexane | Optimized | >80 (for isoamyl acetate) nih.gov |

| Candida antarctica (Novozym 435) | Acetic Anhydride | n-Hexane | Optimized | High (for isoamyl acetate) nih.gov |

Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR) Protocols

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fragrance industries. Chemoenzymatic methods, which utilize enzymes as catalysts, offer a powerful and green alternative to traditional chemical synthesis. For chiral molecules like the precursors to (Z)-pent-2-en-1-yl acetate, Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR) are prominent strategies.

Enzymatic Kinetic Resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. The process relies on the stereoselectivity of an enzyme, typically a lipase, which preferentially catalyzes a reaction on one enantiomer over the other. In the context of synthesizing (Z)-pent-2-en-1-yl acetate, EKR would be applied to its racemic precursor, (Z)-pent-2-en-1-ol. A lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). This results in a mixture containing one enantiomer of the acetate and the unreacted, opposite enantiomer of the alcohol. A significant limitation of standard kinetic resolutions is that the theoretical maximum yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of EKR by integrating the enzymatic resolution step with an in-situ racemization of the starting material. nih.gov In a DKR process, the slow-reacting enantiomer of the alcohol is continuously converted back into its opposite enantiomer, replenishing the substrate that the enzyme acts upon. This dynamic racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edu

An efficient DKR protocol requires careful optimization of both the enzymatic reaction and the racemization process. The resolution step must be irreversible to ensure high enantioselectivity, and the rate of racemization should be at least equal to, or ideally faster than, the rate of the enzymatic reaction. This synergy is often achieved through chemoenzymatic approaches, where a biocatalyst (lipase) is combined with a chemical catalyst (for racemization). Ruthenium-based complexes, such as Shvo's or Bäckvall's catalysts, are commonly employed to promote the racemization of alcohols by reversibly forming configurationally unstable aldehydes or ketones. nih.gov

Below is a representative data table illustrating the effectiveness of a chemoenzymatic DKR process for producing chiral acetates.

| Entry | Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Shvo's Catalyst | CalB | Vinyl Acetate | CPME | 70 | 97 | 96 |

| 2 | Bäckvall's Catalyst | CalB | Vinyl Acetate | Toluene | 60 | 92 | >99 |

| 3 | None (EKR) | CalB | Vinyl Acetate | CPME | 70 | ~45 | >99 |

This table is illustrative, based on data for analogous chemoenzymatic DKR of secondary alcohols, demonstrating the principles applicable to the synthesis of chiral (Z)-pent-2-en-1-yl acetate. Data adapted from similar systems. nih.gov

Substrate Specificity and Selectivity of Biocatalysts (e.g., Lipases)

The success of enzymatic resolutions hinges on the substrate specificity and selectivity of the chosen biocatalyst. Lipases are the most frequently used enzymes for these transformations due to their broad substrate tolerance, high stability in organic solvents, and lack of a need for cofactors. nih.gov

Substrate Specificity refers to the ability of an enzyme to differentiate between various substrates. For lipases, this is governed by the molecular properties of the enzyme and the structure of the substrate. nih.gov The key factors controlling lipase preference include the shape of the enzyme's binding site—which can be a hydrophobic funnel, crevice, or tunnel—and the nature of the amino acids lining this active site. mdpi.com This structural architecture dictates the enzyme's preference for substrates of a certain size and shape, such as the chain length of the acyl group donor. mdpi.com For instance, some lipases show higher activity with short-chain acyl donors like vinyl acetate, while others prefer longer-chain esters. researchgate.net

Selectivity , particularly enantioselectivity, is the ability of an enzyme to distinguish between the enantiomers of a chiral substrate. researchgate.net This property is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. A high E-value (typically E > 100) is indicative of excellent selectivity and is essential for achieving products with high enantiomeric purity. nih.gov

Several microbial lipases have been identified as highly effective biocatalysts for kinetic resolutions. These include:

Candida antarctica Lipase B (CALB) : Often immobilized (e.g., as Novozym 435), CALB is renowned for its broad substrate scope and exceptional enantioselectivity in resolving a wide variety of alcohols and amines. nih.govnih.gov

Pseudomonas cepacia Lipase (PCL) : This lipase is another highly versatile and selective biocatalyst used in organic synthesis. nih.gov

Candida rugosa Lipase (CRL) : While sometimes less selective than CALB, CRL has proven effective in specific resolutions, and its performance can be tuned by modifying the reaction medium. mdpi.com

The selection of the enzyme, acyl donor, solvent, and temperature are all critical parameters that must be optimized to achieve high conversion and selectivity. The following table summarizes the performance of different lipases in the kinetic resolution of a representative chiral alcohol, highlighting the variability in their selectivity.

| Entry | Lipase Source | Acyl Donor | Solvent | E-Value | Reference |

| 1 | Candida antarctica Lipase B (CalB) | Isopropenyl acetate | CPME | 120 | nih.gov |

| 2 | Pseudomonas fluorescens Lipase | Vinyl acetate | Acetone/Buffer | >200 | nih.gov |

| 3 | Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | THF | 79 | nih.gov |

| 4 | Candida rugosa Lipase (MY) | Isopropenyl acetate | Toluene/[EMIM][BF4] | 67.5 | mdpi.com |

This table presents data from the resolution of analogous chiral alcohols to illustrate the typical selectivity profiles of commonly used lipases.

Ecological Roles and Biological Activities of Z Pent 2 En 1 Yl Acetate and Its Analogues

Phytochemical and Plant Physiological Functions

(Z)-Pent-2-en-1-yl acetate (B1210297), also known as (2Z)-pentenyl acetate, is a member of the pentyl leaf volatiles (PLVs), a group of C5 compounds that are structurally related to the more extensively studied C6 green leaf volatiles. The emission of (Z)-Pent-2-en-1-yl acetate has been documented in maize (Zea mays).

Research has shown that the emission of this compound can be induced by treating maize leaves with its precursor, (2Z)-pentenol. This suggests the presence of enzymatic pathways in maize capable of converting the alcohol form into the acetate ester. Specifically, alcohol acyltransferases (ATs) are likely responsible for this conversion. The study on maize's metabolism of PLVs demonstrated that (2Z)-pentenol was most readily converted to (2Z)-pentenyl acetate.

Interestingly, the emission of (Z)-Pent-2-en-1-yl acetate appears to be sensitive to certain abiotic stressors. For instance, freeze-thawing of maize and Arabidopsis leaves has been observed to almost completely eliminate the emission of (2Z)-pentenyl acetate. This suggests that the enzymatic machinery responsible for its synthesis is inactivated by such stress.

Table 1: Emission of (Z)-Pent-2-en-1-yl Acetate in Response to Precursor Treatment in Maize

| Precursor Treatment | Resulting Volatile Emission | Implied Enzymatic Activity |

| (2Z)-pentenol | (2Z)-pentenyl acetate | Alcohol Acyltransferase (AT) |

There is currently no direct scientific evidence available to specifically describe the contribution of (Z)-Pent-2-en-1-yl acetate to plant defense responses or induced resistance. While related compounds like (Z)-3-hexenyl acetate are known to be key signaling molecules in plant immunity and can trigger induced resistance in plants such as rice, similar studies focusing on (Z)-Pent-2-en-1-yl acetate have not been found. Research on other PLVs suggests a potential role in resistance to diseases like anthracnose leaf blight, but a direct link to (Z)-Pent-2-en-1-yl acetate has not been established.

No scientific literature was identified that specifically investigates the role of (Z)-Pent-2-en-1-yl acetate in the modulation of plant growth and development.

Semiochemical Functions in Insect Chemoecology

There is no available scientific evidence to suggest that (Z)-Pent-2-en-1-yl acetate functions as a pheromone in any insect species. Studies on insect pheromones have identified various acetate esters as active compounds, but (Z)-Pent-2-en-1-yl acetate has not been reported among them. Consequently, there is no information on its potential role in behavioral modulation, such as attraction or mating disruption.

Specific research on the role of (Z)-Pent-2-en-1-yl acetate in plant-insect communication and host plant recognition is not available in the current body of scientific literature. While it is well-established that insects utilize plant volatiles for host location, the specific cues and their perception are often highly species-specific. Analogues such as cis-3-hexenyl acetate have been shown to be attractive to certain insects, but similar findings for (Z)-Pent-2-en-1-yl acetate have not been reported.

Molecular Mechanisms of Insect Chemoreception and Olfactory Pathways

The perception of volatile chemical cues such as (Z)-Pent-2-en-1-yl acetate in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. These appendages are covered in specialized sensory hairs called sensilla, which house the dendrites of olfactory receptor neurons (ORNs). The molecular journey of an odorant molecule from the environment to eliciting a neuronal signal involves several key protein players and transduction pathways.

Volatile molecules first enter the sensilla through pores in the cuticle and traverse the aqueous sensillum lymph, a process often facilitated by odorant-binding proteins (OBPs). These proteins are thought to solubilize the hydrophobic odorants and transport them to the receptors located on the dendritic membrane of the ORNs.

The core of insect olfaction lies in the odorant receptors (ORs), which are fundamentally different from the G-protein-coupled receptors (GPCRs) found in vertebrates. Insect ORs are heteromeric ligand-gated ion channels, typically composed of a highly conserved co-receptor subunit (Orco) and a variable, odorant-specific subunit (OrX). nih.gov The OrX subunit confers the specificity of the receptor to particular ligands or a range of related ligands. plos.org Upon binding of an odorant like (Z)-Pent-2-en-1-yl acetate to the OrX subunit, a conformational change is induced in the OrX/Orco complex, leading to the opening of the ion channel. This allows for an influx of cations, depolarizing the neuron and generating an action potential. This electrical signal is then transmitted along the axon of the ORN to the primary olfactory processing center in the insect brain, the antennal lobe.

Within the antennal lobe, axons from all ORNs expressing the same OrX protein converge onto distinct spherical structures called glomeruli. This arrangement creates a chemotopic map, where different odors activate specific patterns of glomerular activity. This spatial and temporal pattern of activation is then processed and relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated to mediate a final behavioral response, such as host plant location, oviposition, or mate finding. nih.gov

Structure-Activity Relationship (SAR) Studies of (Z)-Pent-2-en-1-yl Acetate Derivatives

The biological activity of a semiochemical is intrinsically linked to its molecular structure. The precise fit of a ligand into the binding pocket of an olfactory receptor determines the strength and specificity of the interaction. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure, such as its geometry, chain length, or stereochemistry, affect its efficacy.

Impact of Geometric Isomerism (Z/E Configuration) on Biological Efficacy

Geometric isomerism, particularly the configuration around a carbon-carbon double bond (Z for zusammen, together; E for entgegen, opposite), is a critical determinant of biological activity in many unsaturated semiochemicals. Olfactory receptors often exhibit high specificity for one isomer over the other, leading to dramatically different behavioral or physiological responses.

While direct comparative data for (Z)-pent-2-en-1-yl acetate versus its (E)-isomer is sparse, extensive research on its close C6 analogue, hexenyl acetate, demonstrates this principle unequivocally. In the scarab beetle Phyllopertha diversa, olfactory neurons are exceptionally sensitive and selective for (Z)-3-hexenyl acetate, with a detection threshold in the picogram range. nih.gov This high selectivity implies that the corresponding (E)-isomer would be significantly less effective at activating the receptor. Similarly, in the dark-sided cutworm, Euxoa messoria, electroantennogram (EAG) studies showed that females respond more strongly to (Z)-3-hexenyl acetate than to the (E)-isomer.

This isomeric specificity is a cornerstone of chemical communication in many insect species. A classic example is the European corn borer, Ostrinia nubilalis, which exists as two distinct pheromone strains. The 'Z-strain' uses (Z)-11-tetradecenyl acetate as its primary sex pheromone component, while the 'E-strain' uses the (E)-isomer. escholarship.org Males of each strain show a distinct preference for their conspecific pheromone blend, a difference that is encoded at the level of their specific olfactory receptors. This demonstrates that the geometric configuration of the double bond is a crucial piece of information that is finely discriminated by the insect's olfactory system.

| Insect Species | Compound | Isomer | Response Type | Observed Efficacy | Reference |

|---|---|---|---|---|---|

| Holotrichia parallela (Dark black chafer) | Hexenyl acetate | (Z)-3- & (E)-2- | EAG | Both isomers elicit strong responses. | mdpi.com |

| Phyllopertha diversa (Scarab beetle) | (Z)-3-Hexenyl acetate | Z | Single Sensillum Recording | Highly sensitive and selective for the Z-isomer. | nih.gov |

| Ostrinia nubilalis (European corn borer) | 11-Tetradecenyl acetate | Z vs. E | Behavioral / Receptor Specificity | Distinct strains respond preferentially to either the Z or E isomer. | escholarship.org |

Influence of Chain Length and Structural Modifications on Bioactivity

The length of the carbon chain in an aliphatic ester like (Z)-pent-2-en-1-yl acetate is another crucial factor influencing its interaction with olfactory receptors. Changes in chain length alter the molecule's size, shape, volatility, and lipophilicity, all of which can affect its transport to the receptor and the quality of its fit within the binding site.

Studies across various insect species have shown that olfactory receptors are often tuned to a specific range of chain lengths. For instance, research on the EAG responses of the cabbage moth, Mamestra brassicae, to a homologous series of saturated acetates (C6 to C16) revealed a clear peak in activity for dodecyl acetate (C12), with responses decreasing for both shorter and longer chain lengths. This indicates an optimal chain length for receptor activation in that specific system.

In Drosophila melanogaster, the olfactory receptor Or22a responds strongly to esters like 2-methylbutyl acetate (a branched C5 acetate) and (Z)-3-hexenyl acetate (a C6 acetate). nih.gov The response to isoamyl acetate (another branched C5 acetate), however, varies significantly with concentration, suggesting a complex interaction that is dependent on both structure and dose. nih.gov This highlights that not only chain length but also structural modifications like branching can profoundly impact bioactivity. The behavioral sensitivity of mice to a series of straight-chain acetates also shows a clear dependence on chain length, with sensitivity varying significantly between propyl (C3), pentyl (C5), and octyl (C8) acetates. nih.gov While not an insect, this demonstrates a conserved principle of chemosensory systems where receptor tuning is optimized for specific molecular sizes.

| Compound | Carbon Chain Length (Alcohol part) | Behavioral Threshold (Log₁₀ Molar Concentration) |

|---|---|---|

| Propyl acetate | C3 | -5.3 |

| Butyl acetate | C4 | -6.1 |

| Pentyl acetate | C5 | -6.3 |

| Hexyl acetate | C6 | -6.7 |

| Octyl acetate | C8 | -7.0 |

Data adapted from behavioral studies on C57BL/6J mice, illustrating the principle of differential sensitivity based on alkyl chain length. Lower threshold values indicate higher sensitivity. nih.gov

Stereochemical Determinants of Ligand-Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to the specificity of ligand-receptor interactions. While (Z)-pent-2-en-1-yl acetate itself is an achiral molecule, many of its analogues and other important semiochemicals are chiral, existing as non-superimposable mirror images (enantiomers). Insect olfactory receptors can often distinguish between enantiomers with remarkable precision, a property known as enantioselectivity.

This selectivity arises from the chiral nature of the amino acids that form the receptor's binding pocket. The three-dimensional architecture of this pocket creates a specific environment where only one enantiomer can achieve the optimal orientation and number of contact points required for efficient activation. The other enantiomer, being a mirror image, may fit poorly or not at all, resulting in a weak or non-existent response.

A clear example of this principle is found in the perception of the floral monoterpene linalool (B1675412) by the malaria mosquito, Anopheles gambiae. An odorant receptor from this species, AgamOr29, shows distinct enantioselectivity. While it is activated by (R)-(-)-linalool, a racemic mixture of both (R)- and (S)-enantiomers activates the receptor with significantly higher potency. scispace.com This suggests a complex interaction where both enantiomers may play a role, possibly binding to different sites or influencing each other's binding. The key determinants of these interactions are the precise steric and electronic properties of the ligand, which must complement those of the receptor's binding site for a biological response to be triggered. scispace.com

| Ligand | Receptor | Observation |

|---|---|---|

| (R)-(-)-Linalool | AgamOr29 | Activates the receptor. |

| (S)-(+)-Linalool | AgamOr29 | Weak or no activation alone. |

| Racemic (R/S)-Linalool | AgamOr29 | Activates the receptor with higher potency than (R)-(-)-linalool alone. |

Data from a cell-based functional assay demonstrating the enantioselective response of a specific mosquito odorant receptor. scispace.com

Analytical Techniques for Characterization and Quantification of Z Pent 2 En 1 Yl Acetate

Chromatographic Separation and Detection

Chromatography is a fundamental technique for separating volatile compounds from a mixture. For (Z)-Pent-2-en-1-yl acetate (B1210297), gas chromatography is the method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

The identification of (Z)-Pent-2-en-1-yl acetate is achieved by comparing its mass spectrum with reference spectra available in databases like the NIST Mass Spectrometry Data Center. nih.govnist.gov The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of (Z)-Pent-2-en-1-yl acetate shows a characteristic fragmentation pattern that allows for its unambiguous identification. docbrown.info

Quantification can be performed by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentrations. kuleuven.be

Table 1: Key Mass Spectrometry Data for (Z)-Pent-2-en-1-yl Acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Major Mass Spectrum Peaks (m/z) | |

| Top Peak | 43 |

| 2nd Highest Peak | 68 |

| 3rd Highest Peak | 55 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling from Biological Samples

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile compounds from solid, liquid, and gaseous samples. nih.govmdpi.com It is frequently coupled with GC-MS for the analysis of volatile profiles in biological matrices. researchgate.net This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample. mdpi.com Volatile compounds, including (Z)-Pent-2-en-1-yl acetate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com

The fiber is subsequently transferred to the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com HS-SPME is valued for its simplicity, speed, and sensitivity, making it an effective method for profiling volatile compounds in complex samples like plant tissues, food products, and bodily fluids. nih.gov The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms in (Z)-Pent-2-en-1-yl acetate.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum of a related compound, pent-2-ene, help in assigning the protons to their respective positions in the molecule. docbrown.info

¹³C NMR provides information about the different carbon environments in the molecule. docbrown.info The spectrum for (Z)-Pent-2-en-1-yl acetate would be expected to show distinct signals for each of the seven carbon atoms, with the chemical shifts indicating whether they are part of a methyl, methylene, methine, or carbonyl group. docbrown.info

The "Z" configuration of the double bond in (Z)-Pent-2-en-1-yl acetate can be confirmed by analyzing the coupling constants between the vinyl protons in the ¹H NMR spectrum, a principle applied in the study of similar isomeric compounds like nerol (B1678202) and geraniol (B1671447) and their acetates. tue.nl

High-Resolution Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.net This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.

For (Z)-Pent-2-en-1-yl acetate (C₇H₁₂O₂), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value that is very close to this theoretical value, confirming the elemental composition.

Table 2: Exact Mass Data for (Z)-Pent-2-en-1-yl Acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Computed Exact Mass | 128.083729621 Da |

Data sourced from PubChem. nih.gov

Development of Robust Analytical Methodologies for Complex Biological and Environmental Matrices

Analyzing (Z)-Pent-2-en-1-yl acetate in complex biological and environmental matrices requires robust analytical methodologies that can handle sample variability and potential interferences. The development of such methods often focuses on optimizing sample preparation and the analytical technique itself.

HS-SPME coupled with GC-MS is a prime example of a robust methodology. nih.gov Optimization of parameters such as the type of SPME fiber, extraction time, and temperature is crucial to maximize the extraction efficiency and sensitivity for the target analyte from a specific matrix. mdpi.com For instance, the analysis of volatile compounds in vegetable oils and bronchoalveolar lavage fluid has demonstrated the need to fine-tune these parameters to achieve reliable and reproducible results. mdpi.comnih.gov

Furthermore, the development of validated quantification methods, often involving the use of internal standards, is essential for accurate measurement in complex samples. kuleuven.be These robust methods are critical for studies aiming to understand the role of (Z)-Pent-2-en-1-yl acetate in biological systems or its fate in the environment.

Environmental Dynamics and Biodegradation Studies of Z Pent 2 En 1 Yl Acetate

Environmental Persistence and Transport Mechanisms

The persistence and transport of (Z)-Pent-2-en-1-yl acetate (B1210297) in the environment are influenced by its physical and chemical properties. As a compound with a moderate vapor pressure and some water solubility, it has the potential to be distributed between the atmosphere, water, and soil compartments.

Key physicochemical properties that influence its environmental transport include:

Vapor Pressure: The estimated vapor pressure of (Z)-Pent-2-en-1-yl acetate suggests that it is a volatile compound. scent.vnflavscents.com This volatility indicates a tendency to partition into the atmosphere from surface water and soil.

Water Solubility: Its estimated water solubility of 1439 mg/L at 25 °C suggests a moderate potential for dissolution in aquatic environments. flavscents.com

Octanol-Water Partition Coefficient (Log Kow): An estimated Log Kow of 2.048 indicates a moderate tendency to adsorb to organic matter in soil and sediment, which could reduce its mobility in these compartments. flavscents.com

The transport of (Z)-Pent-2-en-1-yl acetate in the environment is likely to occur through atmospheric transport due to its volatility. In aquatic systems, it can be transported by water currents, while its moderate soil sorption potential suggests that it may also be transported with soil particles.

Table 1: Physicochemical Properties of (Z)-Pent-2-en-1-yl acetate

| Property | Value | Source |

| Molecular Formula | C7H12O2 | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| Vapor Pressure | 3.787 mmHg @ 25 °C (estimated) | flavscents.com |

| Water Solubility | 1439 mg/L @ 25 °C (estimated) | flavscents.com |

| Log Kow | 2.048 (estimated) | flavscents.com |

Microbial Biodegradation Pathways in Aquatic and Terrestrial Environments

Microbial biodegradation is a primary mechanism for the removal of organic compounds like (Z)-Pent-2-en-1-yl acetate from the environment. The ester and alkene functional groups in its structure are susceptible to microbial attack.

The OECD Guidelines for the Testing of Chemicals, particularly the 301 series for "Ready Biodegradability," provide a framework for assessing the potential for rapid and ultimate biodegradation of chemicals in an aerobic aqueous medium. nih.gov A substance is considered readily biodegradable if it meets certain criteria, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during a 28-day test. nih.gov

For many esters, the initial step in biodegradation is hydrolysis to the corresponding alcohol and carboxylic acid. In the case of (Z)-Pent-2-en-1-yl acetate, this would yield (Z)-pent-2-en-1-ol and acetic acid. Both of these products are generally expected to be readily biodegradable.

Table 2: General Criteria for Ready Biodegradability (OECD 301)

| Test Method | Parameter Measured | Pass Level | Time Frame |

| OECD 301B | CO2 Evolution | > 60% ThCO2 | 28 days (with 10-day window) |

| OECD 301D | Closed Bottle | > 60% ThOD | 28 days (with 10-day window) |

| OECD 301F | Manometric Respirometry | > 60% ThOD | 28 days (with 10-day window) |

The microbial degradation of (Z)-Pent-2-en-1-yl acetate is expected to be initiated by esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds. This enzymatic action would break down the molecule into (Z)-pent-2-en-1-ol and acetic acid.

Following the initial hydrolysis, further degradation of the resulting alcohol and acid would proceed through established metabolic pathways. The unsaturated alcohol, (Z)-pent-2-en-1-ol, would likely be oxidized to the corresponding aldehyde and then to the carboxylic acid. These intermediates would then enter central metabolic pathways, such as the beta-oxidation pathway for fatty acids, ultimately leading to their mineralization to carbon dioxide and water.

Photochemical and Other Abiotic Degradation Processes

In addition to microbial biodegradation, (Z)-Pent-2-en-1-yl acetate may be subject to abiotic degradation processes in the environment, particularly photochemical reactions in the atmosphere.

As a volatile organic compound, (Z)-Pent-2-en-1-yl acetate that partitions to the atmosphere will be susceptible to degradation by hydroxyl radicals (•OH), which are highly reactive and play a major role in the daytime chemistry of the troposphere. The presence of a carbon-carbon double bond in the molecule makes it particularly susceptible to attack by hydroxyl radicals and ozone.

The rate of atmospheric degradation will depend on the concentration of these reactive species and the specific rate constants for their reaction with (Z)-Pent-2-en-1-yl acetate. While specific experimental data for this compound are not available, it is expected to have a relatively short atmospheric lifetime due to these photochemical reactions.

Hydrolysis is another potential abiotic degradation pathway, particularly in aqueous environments. The ester linkage can be cleaved by water, although this process is generally slow at neutral pH and can be influenced by temperature and the presence of acids or bases.

Advanced Research Applications and Future Perspectives

Applications in Sustainable Agriculture and Pest Management

(Z)-Pent-2-en-1-yl acetate (B1210297) and related GLVs are pivotal in developing next-generation, environmentally sound pest management strategies. Their role is multifaceted, ranging from direct manipulation of pest behavior to enhancing the natural defenses of crops.

Development of Eco-friendly Pheromone-Based Biocontrol Agents

The development of eco-friendly biocontrol agents is a cornerstone of sustainable agriculture. While research on (Z)-Pent-2-en-1-yl acetate is emerging, studies on the closely related (Z)-3-hexenyl acetate demonstrate the potential of this class of compounds. For instance, (Z)-3-hexenyl acetate has been shown to act as a synergist for the sex pheromones of certain pest insects, such as the oriental fruit moth (Grapholita molesta). researchgate.net When added to pheromone traps, it significantly increases the capture of male moths, thereby disrupting mating and reducing the pest population. researchgate.net This synergistic effect suggests that (Z)-Pent-2-en-1-yl acetate could be explored for similar applications, enhancing the efficacy of existing pheromone-based control methods for various agricultural pests.

| Pest Species | Biocontrol Strategy | Role of (Z)-alkenyl acetate | Research Finding |

| Oriental Fruit Moth (Grapholita molesta) | Mating Disruption | Pheromone Synergist | Addition of (Z)-3-hexenyl acetate to sex pheromone traps increased the capture of male moths. researchgate.net |

Harnessing Plant Volatiles for Enhanced Crop Protection and Productivity

Plants naturally release volatile compounds like (Z)-Pent-2-en-1-yl acetate in response to damage from herbivores. These signals can "prime" the defenses of the emitting plant and its neighbors, leading to a faster and stronger response to subsequent attacks. nih.gov Research on (Z)-3-hexenyl acetate has shown that exposing plants like maize and wheat to this compound can induce resistance against pests and pathogens. nih.govresearchgate.net For example, maize seedlings exposed to (Z)-3-hexenyl acetate exhibited enhanced defense responses against subsequent attacks by the beet armyworm (Spodoptera exigua). researchgate.net This priming effect can lead to reduced herbivory and, in some cases, increased plant fitness and productivity. mdpi.commpg.de The application of these volatiles can therefore be a valuable tool to boost the innate resilience of crops. mdpi.com

| Crop | Pest/Pathogen | Effect of (Z)-alkenyl acetate Exposure | Outcome |

| Maize (Zea mays) | Beet Armyworm (Spodoptera exigua) | Enhanced defense response (priming) | Increased resistance to herbivory. researchgate.net |

| Wheat (Triticum aestivum) | Fusarium graminearum | Enhanced defense against fungal infection | Reduced necrotic spikelets. nih.gov |

| Lima Bean (Phaseolus lunatus) | General Herbivores | Reduced natural herbivory | Potential for increased growth and flower production. mdpi.com |

| Pepper (Capsicum annuum) | General Herbivores | No significant reduction in herbivory | Showed potential trade-offs with growth and reproduction. mdpi.com |

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a holistic approach that combines various pest control strategies to minimize economic, health, and environmental risks. Semiochemicals, including pheromones and plant volatiles like (Z)-Pent-2-en-1-yl acetate, are key components of modern IPM programs. They can be used for monitoring pest populations, mass trapping, and mating disruption. The wheat stem sawfly, a significant pest of grain crops, is a target for which (Z)-3-hexenyl acetate is being investigated as a potential management tool, as research suggests that female sawflies lay more eggs in wheat varieties that release higher amounts of this volatile. usda.gov This indicates the potential for using such compounds in "push-pull" strategies, where they might be used to repel pests from the main crop (push) and attract them to trap crops (pull).

Advancements in Chemical Ecology and Inter-species Communication Research

(Z)-Pent-2-en-1-yl acetate and other GLVs are crucial signaling molecules in the intricate web of interactions between organisms. Research in this area is unveiling the complex language of chemical communication in ecosystems. When a plant is damaged by an herbivore, it releases a specific blend of volatiles, including (Z)-alkenyl acetates. This chemical plume serves multiple purposes. It can act as a warning signal to neighboring plants, triggering them to bolster their defenses. nih.gov Furthermore, these volatiles can act as a "call for help" to the natural enemies of the herbivores, such as parasitic wasps and predatory insects. mpg.demdpi.com For instance, (Z)-3-hexenyl acetate has been shown to attract the parasitic wasp Cotesia glomerata, a natural enemy of cabbage butterfly caterpillars. nih.gov This tritrophic interaction (plant-herbivore-parasitoid) is a classic example of the role of GLVs in mediating inter-species communication and maintaining ecological balance.

Progress in Stereoselective Synthesis and Biocatalytic Production for Industrial Applications

The precise stereochemistry of semiochemicals like (Z)-Pent-2-en-1-yl acetate is critical for their biological activity. Therefore, the development of efficient and highly selective synthesis methods is essential for their commercial production and application in agriculture. Significant progress has been made in the stereoselective synthesis of (Z)-alkenyl acetates and related compounds. organic-chemistry.org Various catalytic methods, such as olefin metathesis and cobalt-catalyzed cross-coupling reactions, have been developed to produce the desired (Z)-isomer with high purity. researchgate.netnih.gov These advancements are crucial for producing these compounds on an industrial scale in a cost-effective and environmentally friendly manner. Biocatalytic methods, using enzymes or whole-cell systems, are also being explored as a "green chemistry" approach to produce these valuable compounds. google.com

Exploration of Novel Bioactive Analogues for Chemical Biology and Agro-chemical Development

The discovery and development of new agrochemicals with improved efficacy and safety profiles is an ongoing endeavor. (Z)-Pent-2-en-1-yl acetate and other GLVs serve as valuable lead compounds for the design of novel bioactive analogues. By modifying the chemical structure of these natural products, researchers can explore how changes in chain length, functional groups, and stereochemistry affect their biological activity. sc.edu For example, studies on azide-tagged derivatives of GLVs with varying carbon chain lengths have been conducted to understand the structural requirements for their perception and bioactivity in plants. sc.edu This research can lead to the development of new, highly specific, and potent agrochemicals for crop protection and enhancement. Furthermore, the exploration of bioactive compounds from sources like green microalgae has revealed a diverse range of molecules, including fatty acids and aldehydes, with pesticidal activities, offering new avenues for the discovery of novel agrochemicals. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.